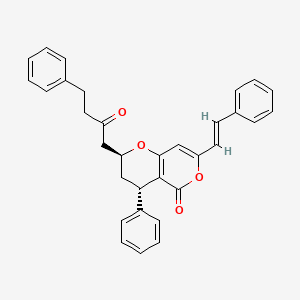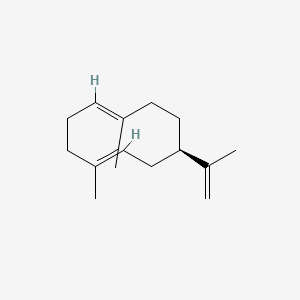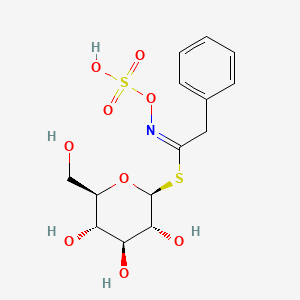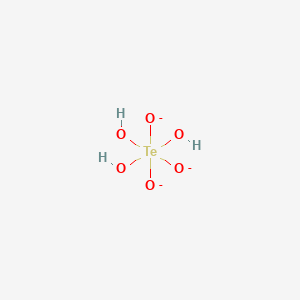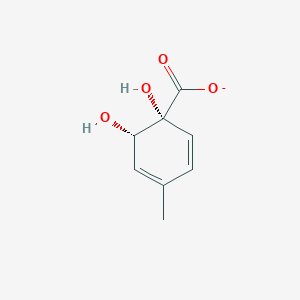
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate is conjugate base of (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate base of a (1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylic acid.
Applications De Recherche Scientifique
1. Chemical Synthesis and Reactions
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate is involved in various chemical synthesis and reaction processes. For instance, it has been used in the preparation of other complex chemical structures, such as 6β-hydroxyshikimic acid and its derivatives, showcasing its utility in organic synthesis (Blacker et al., 1995). Another study highlights its role in the preparation of ethyl and isopropyl dienol ethers and dienol pivalate esters, indicating its flexibility in forming diverse chemical structures (Baker et al., 1984).
2. Phytotoxic Activity
Research has demonstrated the phytotoxic potential of certain derivatives of this compound. For instance, studies on the endophytic fungus Xylaria feejeensis isolated from Sapium macrocarpum found that derivatives of this compound significantly inhibited seed germination and root growth in various plant species (García-Méndez et al., 2016).
3. Use in Organic Synthesis
The compound has been pivotal in the asymmetric synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene ligands, which are crucial for creating enantiomerically pure compounds (Sun et al., 2021). Another study explored the conversion of an enzymatically derived diol into enantiomerically pure compounds, emphasizing the compound's role in creating complex molecular frameworks, such as those found in alkaloids (White & Banwell, 2016).
4. Material Science Applications
The compound has been used in the preparation of terminally functionalized methyl methacrylate oligomers, which have potential applications in the synthesis of novel block copolymers and reactive processing, illustrating its relevance in material science (Ebdon et al., 1989).
5. Structural Characterization
It has also been involved in studies aimed at synthesizing and characterizing new chemical entities. For example, a study on the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides insights into the structural properties of such compounds (Sapnakumari et al., 2014).
Propriétés
Nom du produit |
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate |
|---|---|
Formule moléculaire |
C8H9O4- |
Poids moléculaire |
169.15 g/mol |
Nom IUPAC |
(1R,6S)-1,6-dihydroxy-4-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-5-2-3-8(12,7(10)11)6(9)4-5/h2-4,6,9,12H,1H3,(H,10,11)/p-1/t6-,8+/m0/s1 |
Clé InChI |
KWQSYZVAOWYCNP-POYBYMJQSA-M |
SMILES isomérique |
CC1=C[C@@H]([C@](C=C1)(C(=O)[O-])O)O |
SMILES canonique |
CC1=CC(C(C=C1)(C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)
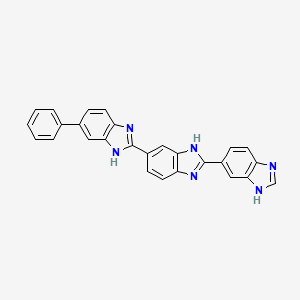
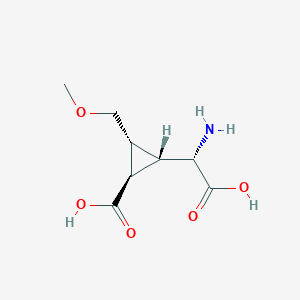
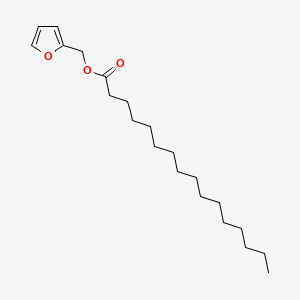
![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)
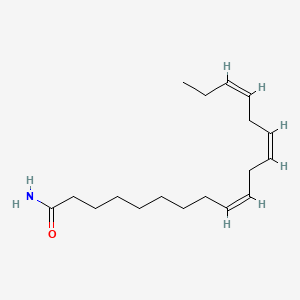
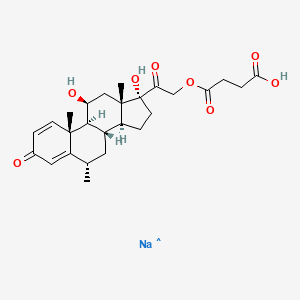
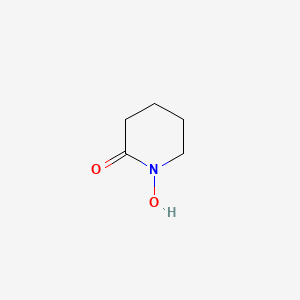
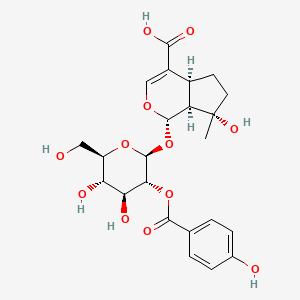
![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)
